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Introduction
ODM-204 is a novel, orally bioavailable, non-steroidal small molecule inhibitor currently under

investigation for the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] CRPC is

characterized by the continued growth of prostate cancer despite androgen deprivation therapy,

often driven by persistent androgen receptor (AR) signaling.[1][3] ODM-204 exhibits a dual

mechanism of action, simultaneously targeting both the androgen receptor and the

biosynthesis of androgens, presenting a promising therapeutic strategy for this advanced form

of prostate cancer.[1][2][4] This technical guide summarizes the initial findings from preclinical

animal models, focusing on the quantitative data, experimental methodologies, and the

underlying signaling pathways.

Mechanism of Action
ODM-204 exerts its anti-tumor effects through a dual-pronged attack on the androgen signaling

axis. Firstly, it acts as a potent antagonist of the androgen receptor (AR), directly inhibiting its

function.[1][4] Secondly, it is a potent inhibitor of CYP17A1, a critical enzyme in the

steroidogenesis pathway responsible for the synthesis of androgens such as testosterone and

dihydrotestosterone (DHT).[1][2][4] By concurrently blocking both androgen synthesis and AR

activity, ODM-204 aims to achieve a more comprehensive shutdown of the signaling pathways

that drive CRPC growth.[3][5]
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Dual Mechanism of Action of ODM-204
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Caption: Dual mechanism of action of ODM-204.
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In Vitro Efficacy
The in vitro activity of ODM-204 was evaluated in androgen-dependent prostate cancer cell

lines, LNCaP and VCaP.

Quantitative Data
Parameter Target/Cell Line Value Reference

IC50 CYP17A1 22 nM [4][5]

IC50
Androgen Receptor

(AR)
80 nM [1]

Ki
Androgen Receptor

(AR)
47 nM [4][5]

IC50
LNCaP Cell

Proliferation
170 nM [4][5]

IC50
VCaP Cell

Proliferation
280 nM [4][5]

IC50 AR (T877A) Mutant 95 nM [4][5]

IC50 AR (W741L) Mutant 277 nM [4][5]

IC50 AR (F876L) Mutant 6 nM [4][5]

Experimental Protocols
CYP17A1 Inhibition Assay: The inhibitory activity of ODM-204 on CYP17A1 was assessed

using human and rat testicular microsomes and a human adrenal cortex cell line.[4][5] The

specific concentrations of microsomal protein, substrates, and ODM-204, as well as

incubation times and analytical methods for determining product formation, were not detailed

in the reviewed literature.

Androgen Receptor Binding Assay: The binding affinity of ODM-204 to the wild-type

androgen receptor was determined using cytosolic lysates from the ventral prostates of rats

in a competition binding assay.[4][5]
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Cell Proliferation Assays: The effect of ODM-204 on the proliferation of androgen-dependent

VCaP and LNCaP prostate cancer cells was evaluated.[2][5][6] While the specific cell

seeding densities, treatment durations, and proliferation detection methods (e.g., MTT, BrdU)

were not explicitly stated, these assays typically involve exposing the cells to varying

concentrations of the compound and measuring cell viability or proliferation after a set

period.

AR Nuclear Translocation and Reporter Gene Assays: The functional antagonism of ODM-
204 on the human androgen receptor was demonstrated in cells stably transfected with the

full-length AR and an androgen-responsive reporter gene construct.[4][5] Assays for AR

nuclear translocation and the transactivation of human AR mutants were also conducted.[4]

[5]

In Vivo Efficacy in Animal Models
The in vivo anti-tumor activity of ODM-204 was investigated in a murine VCaP xenograft model

of castration-resistant prostate cancer.[1][2] Studies were also conducted in rats and

cynomolgus monkeys to evaluate the effect of ODM-204 on steroidogenesis.[2][5][6]

Quantitative Data
Animal Model Parameter Treatment Result Reference

VCaP Xenograft

(Mouse)

Tumor Growth

Inhibition

50 mg/kg/day,

oral
66% [4][5]

Cynomolgus

Monkey

Steroid

Production

10-30 mg/kg,

single oral dose

Dose-dependent

inhibition of

adrenal and

testicular steroid

production

[2][5][6]

Rat

Testosterone

Levels and

Androgen-

Sensitive Organ

Weights

Co-

administration

with leuprolide

acetate

Significant and

dose-dependent

potentiation of

suppression

[2][5]
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Experimental Protocols
VCaP Xenograft Model:

Animal Strain: Male nude mice were used for this model.[7]

Cell Implantation: VCaP prostate cancer cells were subcutaneously grafted into the mice.

[4][5] While not explicitly stated for the ODM-204 studies, standard procedures often

involve suspending the cells in a medium like Matrigel to enhance tumor formation.

Treatment: ODM-204 was administered orally at a dose of 50 mg/kg/day.[4][5] The

formulation of the vehicle was not specified.

Tumor Measurement: Tumor growth was monitored over the course of the study.[2][6]

Typically, tumor volume is measured periodically using calipers.

Steroidogenesis in Cynomolgus Monkeys: Sexually mature male cynomolgus monkeys

received a single oral dose of ODM-204 (10-30 mg/kg), and the effect on adrenal and

testicular steroid production was assessed.[2][5][6]

Steroidogenesis in Rats: Human chorionic gonadotropin-treated male rats were used to

evaluate the effect of ODM-204 on steroid production.[2][5] In a separate experiment to

mimic the clinical scenario of androgen deprivation therapy, ODM-204 was co-administered

with the LHRH agonist leuprolide acetate.[2][4][5]

Preclinical Research Workflow
The preclinical evaluation of ODM-204 followed a logical progression from in vitro

characterization to in vivo efficacy and pharmacodynamic studies.
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Preclinical Evaluation Workflow for ODM-204
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Caption: Preclinical evaluation workflow for ODM-204.

Summary
The initial preclinical findings for ODM-204 in animal models are promising. The compound

demonstrates potent dual inhibition of both the androgen receptor and CYP17A1, leading to

significant anti-proliferative effects in androgen-dependent prostate cancer cells in vitro and

substantial tumor growth inhibition in a VCaP xenograft model of castration-resistant prostate

cancer.[2][4][5] Furthermore, studies in rats and monkeys confirm its ability to suppress

steroidogenesis in vivo.[2][5][6] These early results provided a strong rationale for the clinical

development of ODM-204 as a potential treatment for patients with CRPC.[5] However, it is
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important to note that further clinical development was halted due to the molecule's properties.

[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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